1,1-Bis(methylsulfonyl)pentane (CAS 6330-38-7): A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications
1,1-Bis(methylsulfonyl)pentane (CAS 6330-38-7): A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications
Executive Summary
1,1-Bis(methylsulfonyl)pentane (CAS: 6330-38-7) is a highly versatile gem-disulfone utilized extensively as a synthetic intermediate in advanced organic synthesis and drug development. Characterized by the presence of two strongly electron-withdrawing methylsulfonyl groups on a single carbon atom, this compound exhibits significant C-H acidity. This unique electronic environment facilitates the generation of stabilized α-carbanions, making it a powerful nucleophile for alkylation, acylation, and Knoevenagel-type condensations. This whitepaper provides an authoritative, step-by-step methodology for its synthesis, details its physicochemical profile, and explores its downstream applications in complex molecular architectures.
Chemical Identity & Physicochemical Properties
To facilitate rapid reference and comparison during experimental design, the core quantitative and qualitative properties of 1,1-bis(methylsulfonyl)pentane are summarized below.
| Property | Value |
| Chemical Name | 1,1-Bis(methylsulfonyl)pentane |
| CAS Registry Number | 6330-38-7[1] |
| Molecular Formula | C7H16O4S2 |
| Molecular Weight | 228.33 g/mol [2] |
| Structural Class | gem-Disulfone |
| Physical State | Solid (typically crystalline) |
| Solubility | Soluble in DCM, THF, DMSO; Insoluble in water |
| Key Precursors | Bis(methylsulfonyl)methane (BSM), 1-Bromobutane |
Mechanistic Pathways of gem-Disulfone Chemistry
The synthetic utility of 1,1-bis(methylsulfonyl)pentane is fundamentally rooted in the stabilization of its conjugate base. The two adjacent sulfonyl groups delocalize the negative charge of the α-carbanion through strong inductive and d-orbital resonance effects[3].
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Deprotonation and Alkylation: The acidic α-proton (pKa ~15 in DMSO) can be easily abstracted by mild to strong bases (e.g., DBU, K2CO3, or NaH). The resulting carbanion is highly nucleophilic and readily undergoes SN2 reactions with primary alkyl halides[4].
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Reductive Desulfonylation: A critical feature of gem-disulfones is their ability to act as temporary activating groups. Once the desired carbon-carbon bond is formed, the sulfonyl groups can be selectively removed via reductive desulfonylation using single-electron transfer (SET) reagents like Sodium amalgam (Na/Hg), Samarium diiodide (SmI2), or neutral organic super-electron-donors[5].
Mechanistic pathway illustrating activation, alkylation, and desulfonylation of gem-disulfones.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to empower researchers with mechanistic control.
Protocol A: De Novo Synthesis via Alkylation of Bis(methylsulfonyl)methane
This approach is the most direct route to 1,1-bis(methylsulfonyl)pentane, utilizing the commercially available precursor bis(methylsulfonyl)methane (BSM)[4].
Rationale for Reagent Selection: Sodium hydride (NaH) is selected over weaker bases because it provides irreversible deprotonation. The evolution of hydrogen gas drives the reaction to completion, ensuring the quantitative formation of the carbanion before the introduction of 1-bromobutane. This prevents unwanted side reactions or unreacted starting materials.
Step-by-Step Methodology:
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System Preparation: Flame-dry a 2-neck round-bottom flask under vacuum. Purge with ultra-high purity Argon. Validation Check: Ensure the system is completely moisture-free using a moisture indicator strip, as water will violently quench the NaH.
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Deprotonation: Suspend NaH (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C. Slowly add bis(methylsulfonyl)methane (1.0 equivalent) dissolved in DMF dropwise.
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Carbanion Formation: Stir the mixture at 0 °C to room temperature until gas evolution (H2) completely ceases (typically 30-45 minutes). Validation Check: The cessation of bubbling indicates complete carbanion formation.
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Alkylation: Cool the reaction back to 0 °C. Add 1-bromobutane (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.
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Purification: Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate) to yield pure 1,1-bis(methylsulfonyl)pentane.
Protocol B: Synthesis via Oxidation of 1,1-Bis(methylthio)pentane
An alternative route involves the formation of a dithioacetal followed by exhaustive oxidation.
Rationale for Reagent Selection: Oxone (potassium peroxymonosulfate) is utilized as the oxidant because it is highly chemoselective, environmentally benign, and avoids the toxic byproducts associated with heavy-metal oxidants. It efficiently oxidizes sulfides directly to sulfones without arresting at the sulfoxide stage[3].
Step-by-Step Methodology:
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Thioacetalization: React pentanal with methyl mercaptan under acidic conditions to form 1,1-bis(methylthio)pentane.
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Oxidation Setup: Dissolve the intermediate in a mixture of Methanol and Water (1:1 v/v).
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Oxidant Addition: Add Oxone (4.5 equivalents) portion-wise at 0 °C to control the exothermic nature of the oxidation.
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Reaction Monitoring: Stir at room temperature for 12 hours. Validation Check: Monitor via TLC. The highly polar sulfone product will have a significantly lower Rf value than the starting dithioacetal.
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Workup: Dilute with water and extract with Dichloromethane (DCM). Wash with saturated NaHCO3, dry, and evaporate to obtain the target gem-disulfone.
Workflow for the de novo synthesis of 1,1-bis(methylsulfonyl)pentane via BSM alkylation.
Downstream Applications in Organic Synthesis
The strategic value of 1,1-bis(methylsulfonyl)pentane lies in its utility as a building block for complex molecular architectures.
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Julia-Kocienski Olefination Precursors: gem-Disulfones are frequently employed in modified Julia olefinations. By reacting the disulfone with aldehydes under basic conditions, researchers can stereoselectively synthesize trans-alkenes. The dual sulfone moiety enhances the leaving group ability, driving the elimination step forward[6].
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Cross-Linking and Conjugation: α,β-Unsaturated gem-disulfones, derived from compounds like 1,1-bis(methylsulfonyl)pentane via condensation, act as potent Michael acceptors. They are highly reactive toward nucleophilic heteroatoms (thiols, amines), making them valuable for bioconjugation, the development of VOC-free waterborne coatings, and the synthesis of novel cross-linkers[7].
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Enzyme Inhibitor Design: The steric and electronic properties of the disulfone moiety mimic transition states in various enzymatic pathways. Substituted gem-disulfones have been investigated as potential glycosyl transferase inhibitors and HIV-1 integrase inhibitors[6].
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- 3. Disulfonyl carbon acids – synthesis, spectroscopic and structural studies – a review [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US6498277B1 - Disulfone reagents and methods of preparing and using same - Google Patents [patents.google.com]
- 7. Novel 1,1-sulfonyl-sulfonamido alkenes for crosslinking and conjugation applications [etheses.durham.ac.uk]
